molecular formula C11H15Br2NO B2767049 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide CAS No. 1956370-51-6

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide

Cat. No.: B2767049
CAS No.: 1956370-51-6
M. Wt: 337.055
InChI Key: OGVBFNMHCZSVPI-UHFFFAOYSA-N
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Description

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is a brominated aromatic compound featuring a morpholine ring attached to a bromomethyl-substituted phenyl group. The hydrobromide salt enhances its stability and solubility, making it suitable for applications in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical chemistry . It is commercially available in 250 mg quantities (Ref: 10-F528894) .

Properties

IUPAC Name

4-[3-(bromomethyl)phenyl]morpholine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.BrH/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVBFNMHCZSVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide typically involves the bromination of 4-(3-methylphenyl)morpholine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent. The reaction is usually performed at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

Scientific Research Applications

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Derivatives

4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine
  • Molecular Formula: C₁₁H₁₄BrNO₃S
  • Molecular Weight : 320.20
  • CAS RN : 941717-06-2
  • Key Features :
    • Contains a sulfonyl group (-SO₂-) instead of a hydrobromide salt.
    • Melting point: 71.5–73.5°C .
    • Applications : The sulfonyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions. Its structural rigidity may suit crystallography studies (e.g., using SHELX programs for refinement ).
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine Hydrochloride
  • Molecular Formula : C₁₁H₁₄BrClN₂O (hydrochloride salt).
  • CAS RN : 952290-08-3
  • Key Features: Substituted with both bromo and chloro groups on the phenyl ring.
4-(4-Bromo-3-fluorophenyl)morpholine
  • Molecular Formula: C₁₀H₁₁BrFNO
  • CAS RN : 279261-83-5
  • Key Features :
    • Fluorine substituent at the 3-position, which influences electronic properties (e.g., electron-withdrawing effect).
    • Safety : Requires careful handling per GHS guidelines .

Non-Morpholine Heterocyclic Analogues

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate
  • Molecular Formula : C₉H₈BrN₃·HBr
  • Molecular Weight : 318.99
  • CAS RN : 1138011-23-0
  • Key Features: Triazole ring replaces morpholine, introducing additional nitrogen atoms. High thermal stability (melting point >280°C, decomposition) .
2-[3-(Bromomethyl)phenyl]thiophene
  • Molecular Formula : C₁₁H₉BrS
  • CAS RN : 85553-44-2
  • Key Features :
    • Thiophene ring provides π-conjugation and sulfur-based reactivity.
    • Lower melting point (57°C) compared to morpholine derivatives .
    • Applications : Thiophene derivatives are used in materials science (e.g., conductive polymers) and as ligands in catalysis .

Boronic Acid Derivatives

4-Bromomethylphenylboronic Acid
  • Molecular Formula : C₇H₈BBrO₂
  • Key Features :
    • Boronic acid group (-B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions.
    • Applications : Critical in synthesizing biaryl structures for drug discovery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Functional Groups Applications
4-(3-(Bromomethyl)phenyl)morpholine HBr C₁₁H₁₅Br₂NO 337.06 - Not reported Morpholine, Bromomethyl Alkylation agent, pharmaceutical intermediate
4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine C₁₁H₁₄BrNO₃S 320.20 941717-06-2 71.5–73.5 Sulfonyl, Bromomethyl Electrophilic substitution reactions
4-[(4-Bromo-3-chlorophenyl)methyl]morpholine HCl C₁₁H₁₄BrClN₂O 337.06 952290-08-3 Not reported Chloro, Bromo Lipophilic drug intermediates
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole HBr C₉H₈BrN₃·HBr 318.99 1138011-23-0 >280 (dec.) Triazole, Bromomethyl Antifungal/anticancer agents
2-[3-(Bromomethyl)phenyl]thiophene C₁₁H₉BrS 253.16 85553-44-2 57 Thiophene, Bromomethyl Materials science, catalysis

Biological Activity

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Synthesis

The compound features a bromomethyl group attached to a phenyl ring and a morpholine ring, which enhances its solubility and reactivity. The synthesis typically involves the bromination of 4-(3-methylphenyl)morpholine using bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to ensure high yield and purity.

The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity allows it to inhibit enzyme activity or modulate receptor functions, making it a valuable tool in biochemical research.

Antifungal Activity

Recent studies have indicated that the compound exhibits antifungal properties , particularly through its interactions with enzyme targets in fungal cells. The presence of the bromomethyl group significantly enhances its reactivity compared to similar compounds, leading to improved antifungal efficacy .

Cytotoxicity Studies

Cytotoxicity analysis has been conducted using various cell lines, including NIH/3T3. The compound's IC50 values indicate its potential as a therapeutic agent with minimal toxicity towards normal cells. For instance:

CompoundCell LineIC50 (μM)
This compoundNIH/3T3TBD

Further studies are required to establish precise IC50 values for this compound against specific cell lines .

Research Applications

  • Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections.
  • Biochemical Research : Explored for enzyme inhibition studies and receptor binding assays due to its ability to form covalent bonds with biological molecules.
  • Industrial Applications : Utilized in the production of specialty chemicals and materials such as polymers .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds like 4-(Bromomethyl)pyridine hydrobromide and 4-(Bromomethyl)benzoic acid. Its dual functionality—combining a bromomethyl group with a morpholine ring—enhances both its solubility and biological activity .

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